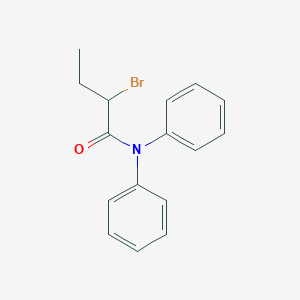

2-Bromo-N,N-diphenylbutanamide

Beschreibung

Contextual Overview of Halogenated Amide Scaffolds in Modern Organic Synthesis

Halogenated amides, particularly α-haloamides, represent a class of exceptionally versatile intermediates in organic synthesis. nih.gov The presence of a halogen atom adjacent to the amide carbonyl group significantly influences the molecule's reactivity, making the α-carbon susceptible to nucleophilic substitution. This reactivity is the foundation for numerous synthetic transformations, allowing for the introduction of a wide array of functional groups.

A primary application of α-haloamides is in the synthesis of α-amino amides, which are recognized as crucial subunits of peptides and proteins and are valuable candidates in drug discovery. nih.gov The replacement of the α-halogen with nitrogen nucleophiles is a common strategy to access these important structures. nih.gov Furthermore, the strategic placement of a halogen atom can modulate the biological properties of a target molecule, a tactic frequently employed in medicinal chemistry to enhance efficacy or fine-tune pharmacokinetic profiles. nih.govacs.org

Recent advances have also highlighted the utility of halogenated amides in constructing complex molecular frameworks, such as piperidine (B6355638) and pyrrolidine (B122466) derivatives, which are prevalent in many biologically active compounds. mdpi.com Through methods like tandem cyclization reactions, these readily available amides can be transformed into valuable nitrogen-containing heterocycles under mild conditions. mdpi.com The carbon-halogen (C-X) bond within these scaffolds is a critical functional group, serving as a linchpin in cross-coupling reactions and as a precursor for organometallic reagents, solidifying the role of halogenated amides as essential building blocks in the synthetic chemist's toolkit. rsc.org

Significance of Butanamide and N,N-Diphenyl Moieties in Chemical Research

The structural identity and synthetic potential of 2-Bromo-N,N-diphenylbutanamide are largely defined by its two core components: the butanamide unit and the N,N-diphenyl group.

The butanamide moiety is a recurring structural motif in molecules designed for biological applications. ontosight.ai Its combination of a flexible four-carbon chain and a polar amide group allows for critical interactions with biological targets like enzymes and receptors. For instance, research has shown that butanamide derivatives can act as potent inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target in diabetes therapy. jchemrev.com In a different therapeutic area, specifically designed 4-(thiophen-2-yl)butanamides have been identified as powerful and selective agonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain management. acs.org The butanamide scaffold's ability to be readily functionalized makes it a valuable platform in the design and synthesis of new therapeutic agents. ontosight.ai

The N,N-diphenyl moiety , consisting of two phenyl rings attached to a nitrogen atom, imparts distinct steric and electronic properties to a molecule. This group is a common feature in triphenylamine-type structures, which are widely utilized in the development of organic electronic materials due to their electron-donating capabilities. iucr.org The presence of the bulky diphenyl groups can influence a molecule's conformation and stability. cymitquimica.com In the context of an amide, the N,N-diphenyl substitution creates a tertiary amide, which has different reactivity and properties compared to primary or secondary amides. This moiety is a building block in various synthetic compounds, including those investigated for applications in materials science and as ligands in coordination chemistry. cymitquimica.comcymitquimica.com

Structural Features and Stereochemical Considerations of 2-Bromo-N,N-diphenylbutanamide

2-Bromo-N,N-diphenylbutanamide is an organic compound characterized by the chemical formula C₁₆H₁₆BrNO. cymitquimica.comchemsrc.com Its structure consists of a four-carbon butanamide core, with a bromine atom located at the second carbon (the α-position relative to the carbonyl). The amide nitrogen is substituted with two phenyl groups. cymitquimica.com This compound is classified as an alkylating agent and is noted as being a racemic mixture. cymitquimica.com

| Property | Data | Source(s) |

| Molecular Formula | C₁₆H₁₆BrNO | cymitquimica.comchemsrc.com |

| Molecular Weight | 318.21 g/mol | cymitquimica.comchemsrc.com |

| CAS Number | 1365963-34-3 | chemsrc.comchiralen.com |

| Structure | A butanamide with a bromine at C2 and two phenyl groups on the nitrogen | cymitquimica.com |

A crucial aspect of the molecule's structure is its stereochemistry. Stereochemistry is the subdiscipline of chemistry that studies the three-dimensional arrangement of atoms in molecules. wikipedia.orguou.ac.in The carbon atom at the second position of the butanamide chain in 2-Bromo-N,N-diphenylbutanamide is bonded to four different substituent groups:

A bromine atom (-Br)

A hydrogen atom (-H)

An ethyl group (-CH₂CH₃)

An N,N-diphenylaminocarbonyl group (-C(=O)N(C₆H₅)₂)

A carbon atom with four distinct substituents is known as a stereogenic or chiral center. sydney.edu.auyoutube.com The presence of this single stereogenic center means that 2-Bromo-N,N-diphenylbutanamide is a chiral molecule. youtube.comnih.gov Chiral molecules are non-superimposable on their mirror images. nih.gov These non-superimposable mirror images are called enantiomers. wikipedia.org

Therefore, 2-Bromo-N,N-diphenylbutanamide exists as a pair of enantiomers: (R)-2-Bromo-N,N-diphenylbutanamide and (S)-2-Bromo-N,N-diphenylbutanamide. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. nih.gov The available literature describes the compound as a racemic mixture, indicating that in its common form, both enantiomers are present together. cymitquimica.com The separation of these enantiomers would require specialized chiral resolution techniques.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N,N-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-2-15(17)16(19)18(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNPLKRJWGUICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Bromo N,n Diphenylbutanamide

Unimolecular (SN1) and Bimolecular (SN2) Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 2-Bromo-N,N-diphenylbutanamide involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The specific pathway, either SN1 or SN2, is highly dependent on the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. researchgate.net The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[2-Bromo-N,N-diphenylbutanamide][Nucleophile]. The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. For 2-Bromo-N,N-diphenylbutanamide, the bulky N,N-diphenylamino group and the ethyl group attached to the stereocenter create significant steric hindrance, which can slow down the rate of an SN2 reaction.

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. libretexts.orgmasterorganicchemistry.com The first and rate-determining step is the slow, unimolecular dissociation of the carbon-bromine bond to form a carbocation intermediate. libretexts.org The rate law for the SN1 reaction is first-order, depending only on the concentration of the substrate: Rate = k[2-Bromo-N,N-diphenylbutanamide]. libretexts.orgmasterorganicchemistry.com The stability of the resulting secondary carbocation is a crucial factor. While secondary carbocations are less stable than tertiary ones, they can be stabilized by hyperconjugation and the solvent. The planar nature of the carbocation intermediate is a key feature of this pathway. libretexts.org

The choice between these two pathways is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles favor the SN2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of 2-Bromo-N,N-diphenylbutanamide

| Nucleophile | Solvent | Predominant Pathway | Relative Rate Constant (k_rel) |

| OH⁻ | Acetone (B3395972) | SN2 | 1.0 |

| H₂O | Formic Acid | SN1 | 0.05 |

| CN⁻ | DMSO | SN2 | 1.2 |

| CH₃OH | CH₃OH | SN1/SN2 mix | 0.1 |

Note: The data in this table is illustrative and based on general principles of organic chemistry.

The stereochemistry of the substitution product is a direct consequence of the reaction mechanism. In an SN2 reaction , the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. This is often referred to as a Walden inversion.

Conversely, the SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed. masterorganicchemistry.com

The nature of the leaving group and the nucleophile are critical in determining the reaction pathway and rate. Bromine is a good leaving group because the bromide ion is a weak base and is stable in solution. A better leaving group will accelerate both SN1 and SN2 reactions.

The strength of the nucleophile is a key factor in distinguishing between the two pathways. Strong nucleophiles , which are typically negatively charged (e.g., OH⁻, CN⁻), favor the SN2 mechanism as they can effectively attack the substrate in a concerted step. Weak nucleophiles , such as water and alcohols, are less reactive and tend to favor the SN1 mechanism, where they attack the carbocation intermediate formed after the leaving group has departed.

Elimination Reactions (E1 and E2 Pathways) Competing with Substitution

Elimination reactions often compete with nucleophilic substitution. In these reactions, a molecule of HBr is removed from the substrate to form an alkene.

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. The rate is second-order: Rate = k[2-Bromo-N,N-diphenylbutanamide][Base]. For 2-Bromo-N,N-diphenylbutanamide, there are two different β-hydrogens that can be removed, leading to two possible constitutional isomers: N,N-diphenylbut-1-enamide and N,N-diphenylbut-2-enamide. According to Zaitsev's rule , the more substituted alkene is generally the major product, as it is more stable. chemistrysteps.com Therefore, N,N-diphenylbut-2-enamide is expected to be the major product. The stereoselectivity of the E2 reaction favors the formation of the more stable trans (E) isomer over the cis (Z) isomer.

The E1 (Elimination Unimolecular) reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. The rate-determining step is the formation of the carbocation. In a second, fast step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions also typically follow Zaitsev's rule, favoring the formation of the most stable, more substituted alkene. ksu.edu.sa

The choice between elimination products is also influenced by the steric bulk of the base. A sterically hindered base may preferentially abstract the more accessible proton, leading to the less substituted alkene (Hofmann product).

Kinetic studies are essential for distinguishing between E1 and E2 mechanisms. The E2 reaction exhibits second-order kinetics, with the rate depending on both the substrate and the base. In contrast, the E1 reaction shows first-order kinetics, with the rate being dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step.

The ratio of substitution to elimination products is influenced by the strength of the nucleophile/base and the reaction temperature. Strong, bulky bases tend to favor elimination, while strong, non-bulky nucleophiles favor substitution. Increasing the reaction temperature generally favors elimination over substitution.

Table 2: Hypothetical Product Distribution for Reactions of 2-Bromo-N,N-diphenylbutanamide

| Reagent | Conditions | Major Product(s) | Minor Product(s) | Predominant Mechanism(s) |

| NaOH | 25°C, Acetone | N,N-diphenyl-2-hydroxybutanamide | N,N-diphenylbut-1-enamide, N,N-diphenylbut-2-enamide | SN2, E2 |

| NaOEt | 70°C, Ethanol (B145695) | N,N-diphenylbut-2-enamide (E isomer) | N,N-diphenylbut-1-enamide, N,N-diphenyl-2-ethoxybutanamide | E2, SN2 |

| H₂O | 80°C, Heat | N,N-diphenylbut-2-enamide | N,N-diphenylbut-1-enamide, N,N-diphenyl-2-hydroxybutanamide (racemic) | E1, SN1 |

Note: The data in this table is illustrative and based on general principles of organic chemistry.

Rearrangement Reactions and their Mechanistic Pathways

The susceptibility of α-halo carbonyl compounds to undergo rearrangement reactions is a cornerstone of synthetic organic chemistry. For 2-Bromo-N,N-diphenylbutanamide, two primary mechanistic pathways for rearrangement can be postulated: a Favorskii-type rearrangement and a rearrangement involving neighboring group participation.

One potential pathway is analogous to the Favorskii rearrangement , which is well-documented for α-halo ketones. adichemistry.compurechemistry.orgwikipedia.org This reaction typically occurs in the presence of a base and leads to a rearranged carboxylic acid derivative. In the case of an α-bromo amide, the reaction would yield a rearranged amide. The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, which is then attacked by a nucleophile. wikipedia.org For 2-Bromo-N,N-diphenylbutanamide, however, the absence of an enolizable proton on the α-carbon prevents the classical cyclopropanone pathway.

Instead, a quasi-Favorskii or semibenzilic acid type rearrangement is a more plausible mechanism. This pathway does not require an enolizable proton and is thought to proceed through a concerted collapse of a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon, with subsequent migration of the neighboring carbon and displacement of the halide. wikipedia.org

Another significant possibility for rearrangement involves neighboring group participation (NGP) . In this mechanism, a group or atom within the molecule, positioned appropriately to the reaction center, acts as an internal nucleophile to displace the leaving group. dalalinstitute.com For 2-Bromo-N,N-diphenylbutanamide, one of the N-phenyl groups could potentially act as the neighboring group. The participation of the phenyl ring would lead to the formation of a cyclic intermediate, which upon attack by an external nucleophile, would result in a rearranged product. The likelihood of this pathway would depend on the conformational flexibility of the molecule and the stability of the resulting cyclic intermediate. NGP is often characterized by a retention of stereochemistry and an enhanced reaction rate compared to analogous systems where such participation is not possible. dalalinstitute.com

Table 1: Plausible Rearrangement Pathways for 2-Bromo-N,N-diphenylbutanamide

| Rearrangement Type | Key Intermediate/Transition State | Driving Force | Expected Product Type |

| Quasi-Favorskii | Tetrahedral intermediate with concerted migration | Relief of steric strain, formation of a stable amide | Rearranged amide |

| Neighboring Group Participation | Phenonium ion-like intermediate | Stabilization of the positive charge by the phenyl ring | Rearranged product with potential retention of stereochemistry |

Radical Reaction Mechanisms in Transformations of 2-Bromo-N,N-diphenylbutanamide

The carbon-bromine bond in 2-Bromo-N,N-diphenylbutanamide is susceptible to homolytic cleavage, making it a suitable precursor for carbon-centered radicals in a variety of transformations. The generation of an α-amido radical from this compound can be initiated by thermochemical methods, photochemical induction, or through the action of a radical initiator or a transition metal catalyst. nih.govnih.gov

A prominent reaction pathway for α-bromo amides is atom transfer radical cyclization (ATRC) . researchgate.netdntb.gov.ua This process is particularly relevant if the N,N-diphenylamide were to be replaced with a substituent containing an unsaturated bond, such as an allyl or propargyl group. In such cases, the initially formed α-amido radical can undergo an intramolecular cyclization onto the unsaturated moiety. The reaction is typically catalyzed by copper or ruthenium complexes, which facilitate the transfer of the halogen atom. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

Even without an unsaturated N-substituent, the α-amido radical derived from 2-Bromo-N,N-diphenylbutanamide can participate in intermolecular radical reactions. For instance, in the presence of a suitable hydrogen atom donor like tributyltin hydride, radical dehalogenation can occur, replacing the bromine atom with a hydrogen atom. purechemistry.org This process involves a radical chain mechanism.

Furthermore, the generated radical can add to external alkenes or alkynes in an intermolecular fashion, leading to the formation of new carbon-carbon bonds. These reactions often require a photocatalyst or a transition metal to mediate the radical generation and subsequent steps. beilstein-journals.org The electrophilicity of the intermediate carbon-centered radical can be influenced by the nature of the substituents on the amide nitrogen. nih.gov

The general mechanism for these radical transformations can be summarized in three key steps:

Initiation: Homolytic cleavage of the C-Br bond to generate the α-amido radical. This can be achieved through various methods including photolysis, thermolysis, or single-electron transfer from a catalyst.

Propagation: The α-amido radical reacts with another species (e.g., an alkene for addition, a hydrogen donor for reduction, or an internal π-system for cyclization). This step generates a new radical species which continues the chain reaction.

Termination: Two radical species combine to form a stable, non-radical product, thus terminating the chain reaction.

Table 2: Key Steps in Radical Reactions of 2-Bromo-N,N-diphenylbutanamide

| Step | Description | Example Reactants/Conditions |

| Initiation | Formation of the α-amido radical from the C-Br bond. | AIBN (initiator), UV light, Cu(I) catalyst |

| Propagation | The radical undergoes further reaction to form a new radical. | Addition to an alkene, hydrogen abstraction from Bu3SnH |

| Termination | Combination of two radical species. | Dimerization of two α-amido radicals |

Reactivity and Derivatization Strategies of 2 Bromo N,n Diphenylbutanamide

Amination Reactions to Synthesize α-Amino-N,N-diphenylbutanamides

The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution by amines, providing a direct route to α-amino-N,N-diphenylbutanamides. These products are of interest in medicinal chemistry and materials science.

Intermolecular Amination with Primary and Secondary Amines

2-Bromo-N,N-diphenylbutanamide is expected to react with primary and secondary amines via a nucleophilic substitution mechanism to yield the corresponding α-amino amides. The reaction likely proceeds through an S(_N)2 pathway, where the amine attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. Kinetic studies on similar systems, such as the reactions of N-methyl-α-bromoacetanilides with benzylamines, have been investigated to elucidate the mechanism of such transformations researchgate.net.

The general reaction is as follows:

Br-CH(CH₂CH₃)-C(=O)N(C₆H₅)₂ + R¹R²NH → R¹R²N-CH(CH₂CH₃)-C(=O)N(C₆H₅)₂ + HBr

A base is typically required to neutralize the hydrobromic acid generated during the reaction. The choice of amine and reaction conditions can influence the reaction rate and yield. Steric hindrance on both the amine and the electrophilic carbon can affect the efficiency of the reaction.

Table 1: Representative Intermolecular Amination Reactions

| Amine | Product | Potential Reaction Conditions |

| Piperidine (B6355638) | 2-(Piperidin-1-yl)-N,N-diphenylbutanamide | K₂CO₃, Acetonitrile, Reflux |

| Morpholine | 2-Morpholino-N,N-diphenylbutanamide | Et₃N, THF, Room Temperature |

| Benzylamine | 2-(Benzylamino)-N,N-diphenylbutanamide | NaHCO₃, DMF, 60 °C |

This table presents hypothetical examples based on general reactivity principles.

Intramolecular Cyclization to Nitrogen-Containing Heterocycles

If the 2-Bromo-N,N-diphenylbutanamide molecule contains a suitably positioned nucleophilic nitrogen atom, intramolecular cyclization can occur to form nitrogen-containing heterocycles. For instance, if one of the phenyl rings on the amide nitrogen were substituted with an amino group in the ortho position, an intramolecular amination could lead to the formation of a benzodiazepine (B76468) derivative. The formation of N-heterocycles through intramolecular cyclization of amides is a well-established synthetic strategy rsc.orgrsc.org. The reaction is typically promoted by a base to deprotonate the nucleophilic nitrogen, facilitating its attack on the electrophilic carbon bearing the bromine.

Substitution Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds at the α-position of the amide can be achieved through substitution reactions with various carbon-based nucleophiles.

Alkylation and Arylation Reactions

Direct alkylation or arylation of 2-Bromo-N,N-diphenylbutanamide can be challenging using traditional organometallic reagents that are also strong bases, as side reactions may occur. However, under appropriate conditions with soft carbon nucleophiles, such as enolates or certain organocuprates, substitution of the bromine atom is feasible. Arylation could potentially be achieved through palladium-catalyzed cross-coupling reactions, although this would require specific optimization for this substrate. The synthesis of arylamines through arylation is a common transformation in organic chemistry organic-chemistry.orgorganic-chemistry.org.

Formation of C-C Bonds via Organometallic Reagents

The reaction of 2-Bromo-N,N-diphenylbutanamide with highly reactive organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) is more likely to involve the attack at the carbonyl carbon of the amide rather than substitution of the bromine. The reaction of Grignard reagents with tertiary amides typically leads to the formation of ketones after acidic workup stackexchange.comyoutube.commasterorganicchemistry.com.

However, organocuprates (Gilman reagents, R₂CuLi) are known to be effective nucleophiles for S(_N)2 reactions with alkyl halides, and they are generally less reactive towards amides chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com. This selectivity makes them promising reagents for the formation of a C-C bond at the α-position of 2-Bromo-N,N-diphenylbutanamide by displacing the bromide ion.

Table 2: Potential Reactions with Organometallic Reagents

| Reagent | Expected Major Product | Reaction Type |

| CH₃MgBr, then H₃O⁺ | N,N-diphenylacetamide (via cleavage) and other products | Nucleophilic acyl addition/cleavage |

| (CH₃)₂CuLi | 2-Methyl-N,N-diphenylbutanamide | Nucleophilic substitution (S(_N)2) |

| (C₆H₅)₂CuLi | 2-Phenyl-N,N-diphenylbutanamide | Nucleophilic substitution (S(_N)2) |

This table presents expected outcomes based on the known reactivity of these classes of reagents.

Hydrolysis and Alcoholysis Reactions of the Amide and Halide Functionalities

The two main functional groups in 2-Bromo-N,N-diphenylbutanamide, the amide and the alkyl bromide, can both undergo hydrolysis and alcoholysis, with the reaction outcome being highly dependent on the conditions.

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield diphenylamine (B1679370) and 2-bromobutanoic acid. Amide hydrolysis is a well-studied reaction, though it often requires harsh conditions such as strong acid or base and high temperatures sigmaaldrich.com.

The carbon-bromine bond can also undergo solvolysis. In a neutral or acidic aqueous environment, hydrolysis of the C-Br bond would likely proceed through an S(_N)1-like mechanism, especially if a stable carbocation can be formed. In the presence of a stronger nucleophile like hydroxide, an S(_N)2 reaction would be favored. The hydrolysis of alkyl halides is a fundamental reaction in organic chemistry libretexts.org.

Alcoholysis would proceed in a similar fashion, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of an α-alkoxy-N,N-diphenylbutanamide.

Due to the presence of both functional groups, a mixture of products can be expected depending on the reaction conditions. For example, harsh basic hydrolysis would likely lead to the cleavage of both the amide and the C-Br bond.

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a fundamental transformation in organic synthesis that involves the replacement of a halogen atom with a hydrogen atom. For α-bromo amides like 2-Bromo-N,N-diphenylbutanamide, this process would yield the corresponding N,N-diphenylbutanamide. Various methodologies can be employed to achieve this, generally involving a reductant that facilitates the cleavage of the carbon-bromine bond.

Common strategies for the reductive dehalogenation of α-halo carbonyl compounds include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. The reaction is often carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. A base, such as triethylamine (B128534) or sodium acetate, is frequently added to neutralize the hydrobromic acid that is formed as a byproduct.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used for dehalogenation. However, these strong reducing agents can also reduce the amide functionality, leading to the formation of an amine. Milder and more chemoselective hydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or tri-n-butyltin hydride (Bu₃SnH) in a radical-mediated process, are often preferred to preserve the amide group.

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) or zinc in acetic acid can effectively reduce the carbon-halogen bond. These methods are powerful but may lack functional group tolerance in more complex molecules.

Table 1: Potential Conditions for Reductive Dehalogenation of 2-Bromo-N,N-diphenylbutanamide

| Reagent/Catalyst | Solvent | Additive | General Applicability |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Triethylamine | High, chemoselective for C-Br bond |

| Bu₃SnH, AIBN | Toluene | - | Good for radical dehalogenation |

| Zn, Acetic Acid | Acetic Acid | - | Effective, but potentially harsh conditions |

Ring-Closing Reactions and Heterocycle Synthesis via Amide Cyclization

The presence of a bromine atom at the α-position and the amide nitrogen in 2-Bromo-N,N-diphenylbutanamide provides synthetic handles for intramolecular cyclization reactions to form various heterocyclic structures. The specific heterocycle formed depends on the reaction conditions and the introduction of other functional groups.

A common strategy involves the reaction of the α-bromo amide with a binucleophile, which first displaces the bromide and then undergoes a subsequent cyclization with the amide moiety. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolidinone ring system.

Alternatively, intramolecular cyclization can be envisioned if a nucleophilic center is present on one of the N-phenyl groups. For example, if one of the phenyl rings bears a hydroxyl or amino group in the ortho position, an intramolecular nucleophilic substitution of the bromine could lead to the formation of a benzoxazepine or benzodiazepine derivative, respectively.

Application in Cross-Coupling Chemistry (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While typically applied to aryl and vinyl halides, the use of alkyl halides, including α-bromo amides, has been an area of active research.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. The coupling of an α-bromo amide like 2-Bromo-N,N-diphenylbutanamide with a boronic acid (R-B(OH)₂) would result in the formation of an α-substituted butanamide. The success of such a reaction is highly dependent on the choice of palladium catalyst, ligand, and base to facilitate the challenging oxidative addition of the Pd(0) catalyst to the sp³-hybridized C-Br bond.

Heck Reaction: The Heck reaction typically couples an organohalide with an alkene. While less common for alkyl halides, intramolecular Heck reactions of substrates containing both an α-bromo amide and an alkene moiety can be a powerful method for the synthesis of cyclic structures. An intermolecular Heck-type reaction of 2-Bromo-N,N-diphenylbutanamide with an alkene would be challenging and likely require specialized catalytic systems to avoid competing β-hydride elimination from potential organopalladium intermediates.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The direct Sonogashira coupling of an unactivated alkyl bromide like the one in 2-Bromo-N,N-diphenylbutanamide is not a standard transformation and would represent a significant synthetic challenge. Development of novel catalytic systems would be necessary to facilitate such a coupling.

Table 2: Hypothetical Cross-Coupling Reactions of 2-Bromo-N,N-diphenylbutanamide

| Reaction | Coupling Partner | Potential Product | Key Challenge |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | 2-R-N,N-diphenylbutanamide | Oxidative addition to C(sp³)-Br bond |

| Heck | Alkene | - | β-hydride elimination, low reactivity |

| Sonogashira | Terminal Alkyne | 2-(alkynyl)-N,N-diphenylbutanamide | High activation barrier for C(sp³)-Br |

Computational and Theoretical Chemistry Studies of 2 Bromo N,n Diphenylbutanamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, enabling the accurate prediction of molecular properties from first principles. For 2-Bromo-N,N-diphenylbutanamide, these calculations can elucidate the distribution of electrons, the strengths of chemical bonds, and the molecule's inherent reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Bromo-N,N-diphenylbutanamide, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization or energy minimization.

By employing a functional such as B3LYP and a basis set like 6-311+G(d,p), the equilibrium geometry of the molecule can be predicted. These calculations would likely reveal a non-planar arrangement of the N,N-diphenylamide group due to steric hindrance between the phenyl rings. The dihedral angles between the plane of the amide and the planes of the two phenyl rings are key parameters determined in this optimization. The presence of the bromine atom at the alpha-position is expected to influence the local geometry around the chiral center, affecting bond lengths and angles.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of 2-Bromo-N,N-diphenylbutanamide, as would be predicted by DFT calculations, is presented below.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.38 Å |

| Cα-Br Bond Length | ~1.95 Å |

| N-C(phenyl) Bond Length | ~1.43 Å |

| C-N-C Angle | ~118° |

| O=C-N-C(phenyl) Dihedral Angle | Variable (dependent on phenyl ring orientation) |

Note: These values are illustrative and based on typical results for similar molecules.

For a more rigorous determination of the electronic structure, ab initio methods, which are based on the fundamental principles of quantum mechanics without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data on the electronic properties of 2-Bromo-N,N-diphenylbutanamide.

These high-accuracy calculations can be used to determine properties such as ionization potential, electron affinity, and the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity. For 2-Bromo-N,N-diphenylbutanamide, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, as well as the π-systems of the phenyl rings. The LUMO is likely to be an antibonding orbital, with a significant contribution from the C-Br bond, indicating its susceptibility to nucleophilic attack.

An illustrative table of electronic properties calculated using a high-level ab initio method is shown below.

| Property | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are hypothetical and serve as examples of typical ab initio results.

Reaction Mechanism Simulations and Transition State Analysis

Understanding the reaction mechanisms of 2-Bromo-N,N-diphenylbutanamide is crucial for predicting its chemical behavior. Computational simulations can map out the potential energy surfaces of reactions, identifying the transition states and intermediates that govern the reaction pathways and rates.

The bromine atom at the alpha-position to the carbonyl group makes 2-Bromo-N,N-diphenylbutanamide a substrate for both nucleophilic substitution (SN2) and elimination (E2) reactions. Computational studies can be used to model these reaction pathways and determine their respective activation energy barriers.

For an SN2 reaction, a nucleophile would attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The transition state for this process would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Br bond.

For an E2 reaction, a base would abstract a proton from the beta-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. The transition state would involve the concerted breaking of the C-H and C-Br bonds and the formation of the C=C double bond.

DFT calculations can be used to locate the transition state structures for both pathways and calculate the corresponding energy barriers. The relative heights of these barriers will determine the predominant reaction pathway under a given set of conditions.

A hypothetical comparison of activation energies for SN2 and E2 reactions with a model nucleophile/base is presented in the table below.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 | 0.0 | +15.2 | 15.2 |

| E2 | 0.0 | +18.5 | 18.5 |

Note: These are illustrative energy values and would be dependent on the specific nucleophile/base and solvent conditions.

The conformational flexibility of 2-Bromo-N,N-diphenylbutanamide, particularly the rotation of the phenyl groups and the butane chain, can have a significant impact on its reactivity and properties. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into the relative populations of different conformers and the energy barriers between them.

MD simulations can also be used to investigate the role of the solvent in the molecule's behavior. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent interacts with the solute and influences its conformation and dynamics. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.

A typical MD simulation would involve placing a single molecule of 2-Bromo-N,N-diphenylbutanamide in a box of solvent molecules (e.g., water or a non-polar solvent) and then simulating the system's evolution over time by solving Newton's equations of motion for all atoms. Analysis of the resulting trajectory would provide information on conformational preferences and solvent interactions.

Conformational Analysis and Stereochemical Prediction

The presence of a chiral center at the alpha-carbon and the significant steric bulk of the N,N-diphenylamide group make the conformational analysis of 2-Bromo-N,N-diphenylbutanamide particularly important. Understanding the preferred conformations is key to predicting its stereochemical behavior in reactions.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. This is typically done by rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The relative populations of these conformers can then be estimated using the Boltzmann distribution.

The stereochemical outcome of reactions involving 2-Bromo-N,N-diphenylbutanamide will be influenced by the accessibility of the reactive sites in the most stable conformers. For example, in an SN2 reaction, the nucleophile must approach the alpha-carbon from the side opposite to the bromine atom. The steric hindrance around this trajectory will depend on the conformation of the molecule. By analyzing the low-energy conformers, it is possible to make predictions about the stereoselectivity of such reactions.

A hypothetical table showing the relative energies of different staggered conformers around the Cα-Cβ bond is presented below.

| Conformer (Dihedral Angle H-Cα-Cβ-H) | Relative Energy (kcal/mol) |

| Anti | 0.0 |

| Gauche 1 | 0.8 |

| Gauche 2 | 1.2 |

Note: These are illustrative values for a simplified conformational analysis.

Torsional Scans and Energy Minima Identification

The flexibility of 2-Bromo-N,N-diphenylbutanamide is primarily governed by the rotation around its single bonds. Torsional scans, a computational technique where the dihedral angle of a specific bond is systematically varied, are employed to map the potential energy surface of the molecule. By calculating the energy at each incremental rotation, a profile of energy versus dihedral angle is generated.

Chiral Induction and Stereoselectivity Predictions

The presence of a chiral center at the second carbon atom (C2) of the butanamide chain, which is bonded to the bromine atom, means that 2-Bromo-N,N-diphenylbutanamide can exist as two enantiomers (R and S). Computational methods can be used to predict the energetic differences between diastereomeric transition states that lead to the formation of these enantiomers in a chemical reaction.

By modeling the reaction pathways, it is possible to predict which enantiomer is more likely to be formed, thus predicting the stereoselectivity of a synthesis. These models take into account non-covalent interactions, such as steric hindrance and electrostatic interactions, which can influence the direction of attack of a reagent on a prochiral substrate. The bulky diphenylamino group is expected to play a significant role in directing the stereochemical outcome of reactions involving the chiral center.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By solving the Schrödinger equation for the molecule, it is possible to compute various spectroscopic parameters with a reasonable degree of accuracy.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of 2-Bromo-N,N-diphenylbutanamide. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum.

Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be calculated. These constants provide information about the dihedral angles between coupled nuclei, which is crucial for determining the three-dimensional structure of the molecule in solution.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Bromo-N,N-diphenylbutanamide

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 168.5 | - | - |

| C-Br | 55.2 | Hα | 4.8 |

| N-C (ipso) | 140.1 | - | - |

| Phenyl (ortho) | 128.9 | H (ortho) | 7.4 |

| Phenyl (meta) | 129.5 | H (meta) | 7.3 |

| Phenyl (para) | 128.0 | H (para) | 7.2 |

| CH₂ | 30.1 | Hβ | 2.1 |

| CH₃ | 11.8 | Hγ | 1.0 |

Note: These are hypothetical predicted values for illustrative purposes.

Vibrational Frequencies for IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies of 2-Bromo-N,N-diphenylbutanamide, which correspond to the absorption peaks in an IR spectrum. These calculations are typically performed within the harmonic oscillator approximation, although anharmonic corrections can be applied for greater accuracy.

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups. For example, the characteristic stretching frequency of the amide carbonyl group (C=O) and the C-Br bond can be predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 2-Bromo-N,N-diphenylbutanamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretch | 1670 |

| C-N | Stretch | 1350 |

| C-H (Aromatic) | Stretch | 3050 |

| C-H (Aliphatic) | Stretch | 2970 |

| C-Br | Stretch | 650 |

Note: These are hypothetical predicted values for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo N,n Diphenylbutanamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental formula.

ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation.

Electrospray Ionization (ESI): ESI is well-suited for moderately polar molecules like amides. In positive-ion mode, 2-Bromo-N,N-diphenylbutanamide is expected to be detected primarily as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The calculated monoisotopic mass of the neutral molecule (C₁₆H₁₆⁷⁹BrNO) is 317.0415 Da. Therefore, the high-resolution m/z value for the [M+H]⁺ ion would be 318.0493. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da (e.g., at m/z 318.0493 and 320.0473 for the [M+H]⁺ ion), which is a definitive indicator of the presence of a single bromine atom.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, often used for less polar compounds than ESI. It would also be expected to produce the protonated molecule [M+H]⁺ with the characteristic bromine isotopic pattern.

Tandem MS/MS involves selecting a specific ion (like the [M+H]⁺ ion) and subjecting it to fragmentation to gain further structural information. The fragmentation of 2-Bromo-N,N-diphenylbutanamide would likely proceed through several key pathways:

Loss of HBr: A common fragmentation for bromoalkanes, leading to a fragment ion corresponding to [M+H-HBr]⁺.

Amide Bond Cleavage: Scission of the N-C(O) bond could lead to the formation of a diphenylamine (B1679370) radical cation or a 2-bromobutanoyl cation.

Cleavage Alpha to the Carbonyl: Fragmentation adjacent to the carbonyl group could result in the loss of the ethyl group or the entire bromobutyl chain.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of 2-Bromo-N,N-diphenylbutanamide is predicted to display several characteristic absorption bands. The most prominent would be the strong amide C=O stretching vibration. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches for the phenyl rings, and the C-N stretch of the tertiary amide.

Table 2: Predicted IR Absorption Bands for 2-Bromo-N,N-diphenylbutanamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong |

| Amide C=O | Stretching | 1650-1680 | Strong |

| Aromatic C=C | Stretching | 1490-1600 | Medium |

| Tertiary Amide C-N | Stretching | 1300-1400 | Medium |

| C-Br | Stretching | 550-650 | Medium-Strong |

Table of Compounds

| Compound Name |

|---|

| 2-Bromo-N,N-diphenylbutanamide |

Future Research Perspectives and Emerging Trends in 2 Bromo N,n Diphenylbutanamide Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of a stereocenter at the α-carbon makes the stereocontrolled synthesis of 2-Bromo-N,N-diphenylbutanamide a primary objective. While specific methods for this target are yet to be developed, future research will likely adapt established strategies from the broader field of asymmetric synthesis. nih.gov

Prospective approaches include:

Organocatalytic α-Bromination: The use of chiral secondary amine catalysts to facilitate the enantioselective α-bromination of aldehydes is a well-developed field. acs.org A significant research avenue would be to adapt this methodology for amide substrates, potentially through the in situ generation of a reactive enamine or enolate equivalent from a precursor, which is then trapped by an electrophilic bromine source like N-bromosuccinimide (NBS).

Chiral Auxiliary-Mediated Synthesis: A classic yet effective strategy involves the use of chiral auxiliaries. An achiral butanamide precursor attached to a recoverable chiral auxiliary could undergo diastereoselective bromination, with the auxiliary guiding the approach of the bromine atom. Subsequent cleavage would yield the enantioenriched 2-Bromo-N,N-diphenylbutanamide.

Kinetic Resolution: Enzymatic methods, such as those employing haloalkane dehalogenases, have been used for the kinetic resolution of racemic α-bromo amides. nih.gov This approach could provide access to one enantiomer in high purity by selectively transforming the other.

Future research in this area would aim to achieve high levels of stereocontrol, as hypothetically detailed in the table below.

| Hypothetical Method | Catalyst/Auxiliary | Brominating Agent | Target Diastereomeric Ratio (d.r.) | Target Enantiomeric Excess (e.e.) |

| Organocatalysis | Chiral Proline Derivative | N-Bromosuccinimide (NBS) | N/A | >95% e.e. |

| Auxiliary Control | Evans' Oxazolidinone | N-Bromosuccinimide (NBS) | >98:2 d.r. | >98% e.e. (after cleavage) |

| Dynamic Kinetic Resolution | Haloalkane Dehalogenase + Racemization Catalyst | N/A | N/A | >99% e.e. |

This table presents hypothetical target outcomes for future research and is not based on existing experimental data for 2-Bromo-N,N-diphenylbutanamide.

Investigation of Novel Catalytic Systems for Efficient Transformations

The carbon-bromine bond is a versatile functional handle for a multitude of chemical transformations. Modern catalytic methods offer powerful tools to leverage this reactivity for constructing new carbon-carbon and carbon-heteroatom bonds.

Future investigations will likely focus on:

Transition-Metal Cross-Coupling: α-Bromo amides are competent electrophiles in cross-coupling reactions. Systems based on cobalt acs.org, nickel, and palladium could be explored for the α-arylation, alkenylation, or alkylation of 2-Bromo-N,N-diphenylbutanamide, coupling it with a wide range of organometallic reagents (e.g., Grignard, organozinc, or boronic acid derivatives). nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radicals. nih.gov 2-Bromo-N,N-diphenylbutanamide is an ideal candidate to serve as an α-amido radical precursor via single-electron reduction by an excited-state photocatalyst. This radical could then engage in various couplings, including additions to alkenes or conjugate additions, opening pathways to complex molecular architectures under exceptionally mild conditions. nih.gov Tandem photoredox catalysis could even enable advanced transformations like carbonylative amidations. chemrxiv.orgscispace.com

| Catalytic System | Transformation Type | Potential Coupling Partner | Resulting Product Class |

| Cobalt/Pyridine Ligand | Cross-Coupling | Aryl Grignard Reagent | α-Aryl-N,N-diphenylbutanamide |

| Nickel/Bipyridine Ligand | Cross-Coupling | Alkylzinc Halide | α-Alkyl-N,N-diphenylbutanamide |

| Iridium or Ruthenium Photocatalyst | Radical Generation / C-C Coupling | Electron-rich Alkene | γ-Functionalized Amide |

| Dual Photoredox/Nickel Catalysis | Cross-Electrophile Coupling | Aryl Bromide | α-Aryl-N,N-diphenylbutanamide |

This table outlines potential future applications of modern catalytic methods to 2-Bromo-N,N-diphenylbutanamide.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

As the chemistry of 2-Bromo-N,N-diphenylbutanamide is developed, artificial intelligence (AI) and machine learning (ML) will be pivotal in accelerating progress. Given the lack of extensive historical data, ML models can guide research efficiently, minimizing trial-and-error experimentation. nih.gov

Key applications of AI/ML include:

Prediction of Stereoselectivity: For the synthetic routes discussed in section 7.1, ML models can be trained on datasets from related asymmetric reactions to predict which chiral catalysts or auxiliaries are most likely to succeed. semanticscholar.orgarxiv.org Algorithms like random forests or neural networks can identify subtle structural and electronic features that govern stereochemical outcomes. bohrium.com

Reaction Optimization: Bayesian optimization and other active learning algorithms can intelligently explore the vast parameter space of a reaction (e.g., catalyst, ligand, solvent, temperature, concentration) to rapidly identify optimal conditions for yield or selectivity. researchgate.netduke.edu This is particularly valuable for the multi-component catalytic systems described in section 7.2.

Pathway Discovery: As more data on the reactivity of α-bromo amides becomes available, ML models could potentially predict novel, unforeseen reactions or applications for 2-Bromo-N,N-diphenylbutanamide.

| Research Challenge | AI/ML Application | Potential Algorithm | Expected Outcome |

| Enantioselective Synthesis | Predict enantiomeric excess | Random Forest, Graph Neural Networks | Prioritization of chiral catalysts for screening semanticscholar.org |

| Cross-Coupling Yield | Optimize reaction conditions | Bayesian Optimization | Identification of optimal ligand, base, and solvent with fewer experiments researchgate.net |

| Discovery of New Reactions | Predict reaction outcomes | Transformer-based Models | Suggestion of novel coupling partners or reaction types |

This table illustrates how AI and ML tools could be integrated into the research workflow for 2-Bromo-N,N-diphenylbutanamide.

Exploration of 2-Bromo-N,N-diphenylbutanamide as a Core Building Block for Advanced Materials

The unique combination of a reactive site and a bulky, rigid substituent group suggests that 2-Bromo-N,N-diphenylbutanamide could serve as a valuable building block for functional materials.

Emerging trends in this area might involve:

Initiators for Controlled Radical Polymerization: α-Halo amides are known to be effective initiators for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating polymers with controlled molecular weights and low dispersity. nih.govwikipedia.org Using 2-Bromo-N,N-diphenylbutanamide as an ATRP initiator would install a diphenylamide group at the α-terminus of every polymer chain. This could impart specific properties, such as enhanced thermal stability, altered solubility, or self-assembly behavior.

Synthesis of Functional Monomers: The compound could be transformed into a polymerizable monomer. For example, a transition-metal-catalyzed coupling reaction could replace the bromine atom with a vinyl or styrenyl group. Polymerization of such a monomer would yield a polymer with pendant N,N-diphenylbutanamide groups, which could be investigated for applications in organic electronics, membranes, or as a chiral stationary phase for chromatography if synthesized from an enantiopure source.

| Material Type | Synthetic Role of Compound | Polymerization Method | Potential Properties / Applications |

| End-Functionalized Polystyrene | Initiator | Atom Transfer Radical Polymerization (ATRP) | Enhanced thermal stability; altered solution properties. |

| Poly(acrylate) with Pendant Amides | Monomer Precursor | Radical Addition / Elimination to form acrylate, then RAFT polymerization | Materials with high refractive index; chiral recognition materials. |

| Functional Coatings | Additive or Precursor | Sol-gel or cross-linking reactions | Hydrophobic or thermally stable surface coatings. |

This table presents speculative avenues for the application of 2-Bromo-N,N-diphenylbutanamide in materials science.

In-depth Mechanistic Studies through Advanced Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimization and innovation. For the novel catalytic transformations proposed for 2-Bromo-N,N-diphenylbutanamide, particularly those involving radical intermediates generated via photoredox catalysis, advanced spectroscopic techniques will be indispensable.

Future mechanistic work should employ:

Transient Absorption (TA) Spectroscopy: This technique can detect and characterize short-lived intermediates, such as the α-amido radical formed after C-Br bond cleavage or the excited state of a photocatalyst. By monitoring the formation and decay of these species on timescales from femtoseconds to microseconds, the kinetics of key reaction steps can be determined.

Time-Resolved Raman (TR3) Spectroscopy: While TA spectroscopy identifies electronic transitions, TR3 provides structural information by probing the vibrational modes of transient species. nih.gov This could provide a definitive "fingerprint" of the α-amido radical intermediate, confirming its structure and electronic distribution, and helping to elucidate the precise mechanism of its subsequent reactions. researchgate.netacs.org

| Spectroscopic Technique | Information Gained | Application to a Hypothetical Reaction |

| Transient Absorption (TA) Spectroscopy | Lifetime and kinetics of excited states and radical intermediates. | Measuring the rate of electron transfer from a photocatalyst to 2-Bromo-N,N-diphenylbutanamide. |

| Time-Resolved Resonance Raman (TR3) | Vibrational (structural) fingerprint of transient species. nih.gov | Confirming the structure of the α-amido radical and observing its reaction with a coupling partner. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Proving the existence of the α-amido radical and studying its spin environment. |

This table highlights how advanced spectroscopic methods could be used to unravel the mechanisms of future reactions involving 2-Bromo-N,N-diphenylbutanamide.

Q & A

Q. Why do in vitro and in vivo toxicity profiles conflict, and how can this be addressed?

- In vitro assays (e.g., HepG2 cells) may underestimate metabolic activation pathways. Solutions:

- Conduct microsomal stability studies (e.g., liver S9 fractions) to identify reactive metabolites.

- Use transgenic rodent models to assess bioactivation-linked hepatotoxicity .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require continuous flow reactors to manage exothermic bromination steps, improving safety and yield (>90%) .

- Data Contradictions : Conflicting NMR shifts may arise from solvent-dependent conformational changes. Always report solvent, temperature, and reference standards (e.g., TMS) .

- Biological Assays : Use competitive binding assays with fluorescent probes (e.g., ANS displacement) to quantify target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.